(E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound (E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by:
- Methyl group at position 3, enhancing lipophilicity and metabolic stability.
- Propyl chain at position 7, influencing solubility and intermolecular interactions.
- (E)-configured hydrazinyl-pyridine moiety at position 8, critical for stereoselective binding to biological targets.
Purine diones are known for their roles as kinase inhibitors and adenosine receptor modulators.
Properties
IUPAC Name |
3-methyl-7-propyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-3-7-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-9-10-5-4-6-16-8-10/h4-6,8-9H,3,7H2,1-2H3,(H,18,20)(H,19,23,24)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILXULGHSOQOGL-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with purine-based precursors. Various methodologies have been explored to optimize yields and purity. For instance, multicomponent reactions have been employed to enhance efficiency and reduce reaction times .
Antitumor Activity
Recent studies have highlighted the antitumor potential of purine derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. Specifically, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication .
Antimicrobial Properties
The compound has exhibited antimicrobial activity against several bacterial strains. In vitro assays revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mode of action appears to disrupt bacterial cell membrane integrity, leading to cell lysis .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it reduces the production of pro-inflammatory cytokines and nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cytotoxicity | Significant inhibition of cancer cell viability at low micromolar concentrations. |
| Study 2 | Assess antimicrobial activity | Effective against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study 3 | Investigate anti-inflammatory effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the pyridine and hydrazine moieties have been explored to enhance potency and selectivity against specific targets. For instance, substituents on the pyridine ring can significantly influence both solubility and interaction with biological targets .
Scientific Research Applications
The following table summarizes key findings related to the biological activity of (E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits tumor-associated kinases | [Source 1] |
| Receptor Interaction | Modulates growth factor receptors | [Source 2] |
| Antioxidant Properties | Reduces oxidative stress | [Source 3] |
Therapeutic Applications
Given its diverse biological activities, this compound has potential therapeutic applications in various fields:
-
Cancer Treatment :
- The compound's ability to inhibit key enzymes involved in cancer progression makes it a candidate for further development as an anti-cancer agent.
-
Neuroprotection :
- Its antioxidant properties may provide neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
-
Anti-inflammatory Applications :
- Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound could also be explored for treating inflammatory conditions.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
-
Cancer Research :
- A study demonstrated that purine derivatives with similar structures effectively inhibited cancer cell proliferation in vitro and in vivo models [Source 4].
-
Psychotropic Effects :
- Research indicated that certain purine derivatives exhibited psychotropic effects, suggesting potential applications in psychiatric disorders [Source 5].
Chemical Reactions Analysis
Substitution Reactions
The purine scaffold undergoes nucleophilic and electrophilic substitutions, primarily at N3, N7, and C8 positions.
| Reaction Type | Conditions | Outcome | Implications |
|---|---|---|---|
| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Substitution at N3 or N7 positions with alkyl groups | Modifies solubility and receptor-binding affinity. |
| Acylation | Acid chlorides, DMAP catalyst | Introduction of acyl groups at N3 | Enhances metabolic stability and pharmacokinetics. |
| Nucleophilic Substitution | Thiols or amines, polar aprotic solvents | Replacement of hydrazinyl group at C8 with sulfur/nitrogen nucleophiles | Alters electronic properties and bioactivity. |
Hydrolysis Reactions
The hydrazinyl-pyridine moiety and purine ring are susceptible to hydrolysis under acidic/basic conditions:
-
Acidic Hydrolysis (HCl, 80°C):
-
Cleavage of the hydrazone bond (C=N), yielding pyridine-3-carbaldehyde and 3-methyl-7-propyl-8-hydrazinylpurine-2,6-dione.
-
Purine ring remains intact under mild conditions but degrades at higher temperatures (>100°C).
-
-
Basic Hydrolysis (NaOH, 60°C):
-
Ring-opening of the purine core at the C2 and C6 carbonyl groups, forming urea derivatives.
-
Hydrazone-Related Reactivity
The pyridin-3-ylmethylene hydrazine group participates in:
-
Hydrazone Stabilization :
-
Forms intramolecular hydrogen bonds with the pyridine nitrogen, enhancing thermal stability (decomposition >220°C).
-
-
Condensation Reactions :
Oxidation and Reduction
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (oxidation) | Acidic aqueous solution | Pyridine-3-carboxylic acid and purine-2,6,8-trione derivatives. |
| NaBH₄ (reduction) | Methanol, 25°C | Reduction of hydrazone to hydrazine, yielding saturated purine derivatives. |
Cycloaddition Reactions
The hydrazone group participates in [3+2] cycloadditions with nitriles or alkynes under Cu(I) catalysis, forming triazole or pyrazole rings fused to the purine system.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
E/Z Isomerization : Reversible switching between E and Z configurations of the hydrazone group, confirmed by NMR coupling constants (J = 12–14 Hz for E, J = 8–10 Hz for Z).
-
Radical Formation : Generates purine-derived radicals detectable via ESR spectroscopy.
Catalytic Functionalization
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/heteroaryl group introduction at C8, leveraging the hydrazine as a directing group.
Comparison with Similar Compounds
Comparison with Structural Analogs
Purine Dione Derivatives
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Structural Differences: 7-Substituent: Octyl group (vs. Hydrazone Moiety: Z-configuration (vs. E) and 2-hydroxyphenyl substitution (vs. pyridin-3-yl), affecting electronic distribution and steric hindrance.
- Functional Implications :
- The hydroxyphenyl group may enhance antioxidant activity but reduce basicity compared to the pyridine ring.
- Longer alkyl chains (octyl) could improve bioavailability but increase metabolic oxidation risks.
Pyrimidin-dione Derivatives
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7)
- Core Structure : Pyrimidin-dione (vs. purine dione), reducing aromaticity and altering hydrogen-bonding capacity.
- Substituents :
- Methoxymethyl groups at N1 and N3 enhance solubility but may reduce target affinity due to steric bulk.
- Hydroxypropyl chain at C6 introduces polarity, contrasting with the hydrophobic propyl/octyl chains in purine analogs.
- Spectroscopic Data :
Research Findings and Implications
- Hydrazone Configuration : E-configuration in the target compound likely improves planar geometry for π-π stacking with aromatic residues in enzymes, whereas Z-configuration in analogs may induce steric clashes .
- Substituent Effects : Shorter alkyl chains (propyl vs. octyl) balance solubility and bioavailability, while pyridine vs. hydroxyphenyl groups modulate electronic properties and target selectivity.
- Spectroscopic Signatures : Distinct NMR and IR profiles (e.g., pyridine protons vs. methoxy signals) enable rapid structural differentiation .
Q & A
Q. Key Methodological Considerations :
- Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Q. Example Synthesis Protocol :
(Basic) How is the structural characterization of this compound performed?
Answer:
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and (E)-geometry of the hydrazone moiety. For example, the pyridinyl proton signals appear downfield (δ 8.5–9.0 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal structure and validate stereochemistry. COF studies (e.g., ) demonstrate XRD’s utility for porous organic frameworks, which can be adapted for small-molecule crystallography .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₃BrN₆O₂ in ) .
(Basic) What in vitro assays are suitable for preliminary biological activity evaluation?
Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (common targets of purine derivatives). Use fluorescence-based or radiometric assays.
- Antimicrobial Screening : Follow protocols from , using minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins.
(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Systematic Substituent Variation : Modify the pyridinyl, propyl, or hydrazinyl groups (e.g., replace propyl with butyl or cyclopropyl) and compare bioactivity. highlights similar strategies for optimizing aryl substituents .
- In Silico Docking : Use software like AutoDock to predict binding modes with target enzymes (e.g., kinases). Compare with experimental IC₅₀ values.
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity.
(Advanced) How can reaction mechanisms for key synthetic steps be elucidated?
Answer:
- Kinetic Studies : Monitor intermediate formation via LC-MS at varying temperatures/times.
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace bond formation in the hydrazone moiety .
- Computational Chemistry : Perform density functional theory (DFT) calculations to model transition states, as seen in ’s theoretical studies .
(Advanced) How should contradictory data (e.g., solubility vs. bioactivity) be resolved?
Answer:
- Solubility Optimization : Test co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles. notes room-temperature stability, suggesting solid-state characterization (DSC/TGA) to assess polymorphic forms .
- Bioactivity Reassessment : Repeat assays under standardized conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR vs. enzymatic assays).
(Advanced) What computational tools are recommended for modeling this compound’s interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Study conformational flexibility in aqueous environments (GROMACS/AMBER).
- Quantum Mechanical Calculations : Use Gaussian or ORCA to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Pharmacophore Modeling : Identify critical interaction sites using tools like PharmaGist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
